molecular formula C15H17N3O4S B2904473 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034493-96-2

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2904473
CAS No.: 2034493-96-2
M. Wt: 335.38
InChI Key: SCCINGOYJDWEPU-UHFFFAOYSA-N
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Description

“3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with diverse scientific applications. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions involve substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Activities

A significant area of application is the synthesis of new compounds with potential biological activities. For instance, compounds related to the specified chemical structure have been synthesized and tested for their antibacterial and antifungal activities. One study reported the synthesis of new compounds by Knoevenagel condensation, which demonstrated effective antimicrobial properties against various bacteria and fungi, comparing their efficacy with commercially available antibiotics and antifungal agents (Prakash et al., 2010). This research highlights the potential of such compounds in addressing microbial resistance.

Agricultural Applications

In agriculture, certain oxazolidine derivatives have been identified as promising fungicides. Famoxadone, for example, is an oxazolidinone fungicide that shows excellent control of plant pathogens, demonstrating the utility of oxazolidine derivatives in protecting crops from fungal diseases (Sternberg et al., 2001). This application is crucial for ensuring food security and agricultural productivity.

Synthetic Methodologies

Research on oxazolidine derivatives extends to innovative synthetic methodologies that offer new pathways to these compounds. A study presented a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, facilitating a novel approach to synthesize oxazolidine-2,4-diones under mild conditions (Zhang et al., 2015). This method represents a step forward in green chemistry, utilizing atmospheric CO2 in chemical synthesis.

Chemotherapeutic Research

In the realm of chemotherapeutic research, the synthesis of oxazolidine and thiazolidine derivatives has been explored for their anticancer activities. Certain derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines, offering insights into the development of new anticancer agents (Kumar & Sharma, 2022).

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCINGOYJDWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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